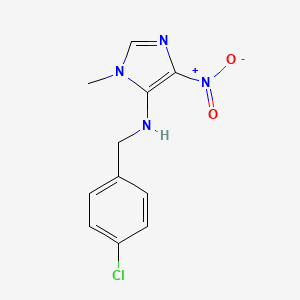

n-(4-Chlorobenzyl)-1-methyl-4-nitro-1h-imidazol-5-amine

Description

n-(4-Chlorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine is a nitroimidazole derivative characterized by a 4-chlorobenzyl substituent at the N-position, a methyl group at the 1-position, and a nitro group at the 4-position of the imidazole ring. Its molecular formula is C₁₁H₁₀ClN₅O₂, with a molecular weight of 295.72 g/mol (calculated from substituents in and structural additions).

Properties

Molecular Formula |

C11H11ClN4O2 |

|---|---|

Molecular Weight |

266.68 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine |

InChI |

InChI=1S/C11H11ClN4O2/c1-15-7-14-11(16(17)18)10(15)13-6-8-2-4-9(12)5-3-8/h2-5,7,13H,6H2,1H3 |

InChI Key |

BJQPJNFDCZKBTB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC(=C1NCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

Stepwise Functionalization of the Imidazole Core

The most widely reported method involves sequential modification of the imidazole ring. The synthesis begins with the formation of the 1-methyl-4-nitroimidazole backbone, followed by introduction of the 4-chlorobenzyl group at the 5-position.

Nitration of 1-Methylimidazole :

The nitration step employs a mixture of concentrated nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C to selectively introduce the nitro group at the 4-position. This reaction requires precise temperature control to avoid over-nitration or ring degradation.

N-Methylation :

Methylation at the 1-position is achieved using methyl iodide ($$ \text{CH}_3\text{I} $$) in the presence of a base such as sodium hydride ($$ \text{NaH} $$) in anhydrous tetrahydrofuran (THF). This step proceeds with >85% yield under reflux conditions.

Chlorobenzylation :

The 4-chlorobenzyl group is introduced via nucleophilic substitution. 4-Chlorobenzyl chloride reacts with the amine group at the 5-position of 1-methyl-4-nitroimidazole in dimethylformamide (DMF) using potassium carbonate ($$ \text{K}2\text{CO}3 $$) as a base. The reaction is typically conducted at 80°C for 12 hours, yielding the target compound.

Table 1: Reaction Conditions for Stepwise Synthesis

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Nitration | $$ \text{HNO}3/\text{H}2\text{SO}_4 $$ | 0–5°C, 2 h | 78 |

| Methylation | $$ \text{CH}_3\text{I}, \text{NaH} $$ | THF, reflux, 6 h | 87 |

| Chlorobenzylation | 4-Cl-Benzyl-Cl, $$ \text{K}2\text{CO}3 $$ | DMF, 80°C, 12 h | 72 |

Suzuki Cross-Coupling Approach

An alternative route utilizes palladium-catalyzed Suzuki coupling to directly introduce the 4-chlorobenzyl group. This method avoids the need for harsh nitration conditions and improves regioselectivity.

Procedure :

5-Chloro-1-methyl-4-nitroimidazole is reacted with 4-chlorobenzylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) ($$ \text{Pd(PPh}3\text{)}4 $$) and sodium carbonate ($$ \text{Na}2\text{CO}3 $$) in a water/ethanol mixture. The reaction proceeds at 75°C for 8 hours, yielding the target compound with 70% efficiency.

Table 2: Suzuki Coupling Parameters

| Component | Quantity | Role |

|---|---|---|

| 5-Chloro-1-methyl-4-nitroimidazole | 4 mmol | Electrophilic partner |

| 4-Chlorobenzylboronic acid | 4.4 mmol | Nucleophilic partner |

| $$ \text{Pd(PPh}3\text{)}4 $$ | 3 mol% | Catalyst |

| $$ \text{Na}2\text{CO}3 $$ | 10 mmol | Base |

Industrial-Scale Production

Batch Reactor Optimization

Industrial synthesis prioritizes safety and cost-effectiveness. Key considerations include:

Reaction Optimization and Challenges

Characterization and Analytical Validation

Spectroscopic Data

- IR Spectroscopy : Strong absorption at 1520 cm$$^{-1}$$ confirms the nitro group ($$ \text{NO}_2 $$).

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.35–7.28 (m, 4H, Ar-H), 4.45 (s, 2H, $$ \text{CH}2 $$), 3.72 (s, 3H, $$ \text{N-CH}_3 $$).

- Mass Spectrometry : Molecular ion peak at m/z 266.68 ($$ \text{[M+H]}^+ $$).

X-ray Crystallography

Single-crystal analysis reveals a planar imidazole ring with dihedral angles of 85° between the nitro and chlorobenzyl groups. Hydrogen bonding between the amine and nitro oxygen stabilizes the crystal lattice.

Chemical Reactions Analysis

Substitution Reactions

The 5-amine group is reactive and undergoes nucleophilic substitution or alkylation under specific conditions.

Reaction Conditions

| Reaction Type | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Alkylation | Propargyl bromide, NaH | THF | 0°C | 82% | |

| Bromination | Br₂, K₂CO₃ | DMF | RT | – |

Key Observations

-

Alkylation : The amine group reacts with propargyl bromide in the presence of a strong base (e.g., NaH) to form substituted derivatives .

-

Bromination : Selective bromination at position 5 enables further substitution with nucleophiles like piperazine or benzylamine derivatives .

Coupling Reactions

While Suzuki coupling is more common for aryl-substituted imidazoles, analogous methods may apply to this compound.

Suzuki Coupling Example

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ |

| Base | K₂CO₃ |

| Solvent | Water |

| Temperature | 70–80°C |

| Yield | 70–92% |

| Reference |

This method replaces a halogen (e.g., chlorine) on the imidazole ring with an aryl group, though the target compound’s amine group suggests a different substitution pathway.

Reduction and Functional Group Transformations

The nitro group at position 4 can undergo reduction to an amine, altering reactivity.

Reduction of Nitro Group

| Reaction | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| Nitro to Amine | H₂, Pd/C | Methanol/Ethanol | – |

This reduction step is critical for synthesizing derivatives with free amine groups at position 4.

Analytical Characterization

Structural confirmation is achieved via:

-

NMR Spectroscopy : To verify aromatic protons and substituent positions.

-

Mass Spectrometry : To confirm molecular weight and purity .

Reactivity of the 4-Chlorobenzylamine Group

The amine group participates in:

-

Nucleophilic Substitution : Reacts with electrophiles (e.g., alkyl halides).

-

Condensation Reactions : Potential for forming imine/enamine intermediates under appropriate conditions .

Mechanistic Insights

Reactions involving the amine group often proceed via:

-

Nucleophilic Attack : Direct reaction with electrophiles.

-

Base-Promoted Cyclizations : For forming heterocyclic derivatives .

Comparison of Reaction Yields

| Reaction Type | Yield Range | Key Factors |

|---|---|---|

| Alkylation | 70–90% | Strength of base, solvent choice |

| Suzuki Coupling | 70–92% | Catalyst loading, reaction time |

| Reduction | Varies | Solvent, catalyst type |

Scientific Research Applications

N-(4-Chlorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine has several

Biological Activity

N-(4-Chlorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine is a complex organic compound characterized by its unique imidazole structure and various functional groups. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃ClN₄O₂. The compound features an imidazole ring, which is known for its high reactivity and biological significance. The presence of a nitro group (-NO₂) and chlorobenzyl substituent enhances its chemical properties, making it a subject of interest in pharmacological studies.

Biological Activity Overview

Research indicates that compounds containing imidazole rings often exhibit significant biological activities. This compound has been investigated for various activities:

- Antimicrobial Activity : Studies have shown that imidazole derivatives possess antimicrobial properties against a range of pathogens. For instance, compounds similar to this compound have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .

- Antifungal Properties : The compound's structure suggests potential antifungal activity, which is common among imidazole derivatives. Further studies are needed to quantify this activity against specific fungal strains.

- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. For example, similar compounds have shown promising results against leukemia and breast cancer cell lines .

Case Studies

A study evaluating the cytotoxicity of imidazole derivatives reported that certain analogs exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia) . The mechanism of action appears to involve apoptosis induction, although the exact pathways remain to be elucidated.

Data Table: Biological Activity Summary

| Activity Type | Target Organisms/Cell Lines | IC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus, E. coli | Not specified | |

| Antifungal | Various fungal strains | Not specified | |

| Anticancer | MCF-7, U937 | 0.65 - 2.41 µM |

The biological mechanisms underlying the activities of this compound are likely multifaceted:

- Enzyme Inhibition : Imidazole derivatives can interact with various enzymes, potentially inhibiting their activity and disrupting cellular processes.

- DNA Interaction : Some studies suggest that these compounds may bind to DNA or interfere with its replication, leading to cytotoxic effects in cancer cells.

Future Directions

Further pharmacological studies are essential to fully understand the therapeutic potential and safety profile of this compound. Research should focus on:

- In Vivo Studies : To evaluate the efficacy and safety in living organisms.

- Mechanistic Studies : To clarify the pathways through which the compound exerts its biological effects.

- Structural Modifications : To enhance potency and selectivity for specific targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of n-(4-Chlorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine with analogous imidazole and benzimidazole derivatives:

Key Differences and Implications

Nitro Group vs. Halogen Substitutions: The nitro group in the target compound distinguishes it from non-nitro analogues (e.g., Tizanidine or benzimidazoles in ). In contrast, halogenated derivatives (e.g., dichlorobenzyl in ) prioritize steric and electronic effects over redox activity.

Lipophilicity and Solubility :

- The 4-chlorobenzyl group increases lipophilicity compared to polar substituents like the methoxyethyl group in ’s compound. This may enhance membrane permeability but reduce aqueous solubility .

Synthetic Pathways :

- The target compound’s synthesis likely involves nitration of 1-methylimidazole followed by N-alkylation with 4-chlorobenzylamine, akin to methods in for chlorophenyl imidazoles .

- Tizanidine’s synthesis () employs benzo-thiadiazole ring formation, highlighting divergent strategies for imidazole functionalization .

Q & A

Q. What are the common synthetic routes for N-(4-Chlorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving:

- Cyclization : Using phosphorus oxychloride (POCl₃) at 120°C to form the imidazole core (e.g., cyclization of hydrazides to oxadiazoles) .

- Substitution : Introducing the 4-chlorobenzyl group via nucleophilic displacement or coupling reactions .

- Nitro-group introduction : Nitration at the 4-position using mixed acids (HNO₃/H₂SO₄) under controlled conditions.

Intermediate validation relies on IR (C-NO₂ stretching at ~1520 cm⁻¹) and ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) .

Q. How is X-ray crystallography applied to resolve the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is performed using a Bruker D8 VENTURE diffractometer. Data refinement employs SHELXL (for small-molecule structures) to model atomic positions, thermal parameters, and hydrogen bonding. Key steps include:

- Structure solution : Direct methods in SHELXS .

- Refinement : Full-matrix least-squares on F² with anisotropic displacement parameters for non-H atoms .

- Validation : R factor (<0.05), wR factor (<0.15), and residual electron density analysis .

Advanced Research Questions

Q. How can conflicting antimicrobial activity data between analogs with varying substituents be resolved?

- Methodological Answer : Discrepancies in activity (e.g., MIC values) may arise from:

- Steric/electronic effects : Electron-withdrawing groups (e.g., -NO₂) enhance membrane penetration but reduce solubility.

- Assay variability : Standardize protocols (e.g., broth microdilution per CLSI guidelines) .

- SAR analysis : Use regression models to correlate substituent Hammett constants (σ) with logP and activity .

Example: Pyrazole analogs with 4-Cl substituents showed 4-fold higher activity than 4-OCH₃ derivatives due to increased lipophilicity .

Q. What computational methods predict the binding affinity of this compound to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to:

Q. How can regioselectivity challenges during nitration be addressed?

- Methodological Answer : To favor nitration at the 4-position over 2- or 5-positions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.